molecular formula C17H18ClN5O B275606 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

Katalognummer B275606
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: QVXLFOBMEHZYIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine, commonly known as CBN-001, is a novel tetrazole-based compound that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and its unique chemical structure has led to the investigation of its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Wirkmechanismus

The mechanism of action of CBN-001 is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. CBN-001 has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant effects. It may also modulate glutamatergic neurotransmission, which may be involved in its neuroprotective effects.
Biochemical and Physiological Effects:
CBN-001 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and neuroprotective effects. CBN-001 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which may be involved in its cognitive-enhancing effects.

Vorteile Und Einschränkungen Für Laborexperimente

CBN-001 has several advantages for laboratory experiments, including its high purity and stability, as well as its well-characterized chemical structure. It can be easily synthesized in large quantities, and its effects can be easily measured using various analytical techniques. However, CBN-001 also has some limitations for laboratory experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for further research on CBN-001. One area of research could focus on the development of new synthetic methods for CBN-001 that increase its yield and purity. Another area of research could focus on the optimization of CBN-001's pharmacokinetic properties, such as its solubility and bioavailability. Additionally, further studies could investigate the potential use of CBN-001 in the treatment of other neurological disorders, such as depression and anxiety. Finally, future research could also investigate the potential use of CBN-001 in combination with other drugs for the treatment of cancer.

Synthesemethoden

The synthesis of CBN-001 involves several steps, starting with the reaction between 4-chlorobenzyl chloride and sodium hydroxide to form 4-chlorobenzyl alcohol. This alcohol is then reacted with 4-hydroxybenzyl bromide to form 4-[(4-chlorobenzyl)oxy]benzyl alcohol. The final step involves the reaction of this alcohol with 2-ethyl-5-aminotetrazole to form CBN-001. The synthesis of CBN-001 has been optimized to increase its yield and purity, and this compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CBN-001 has been studied for its potential use in various scientific research applications, including the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Preclinical studies have shown that CBN-001 has anticonvulsant and neuroprotective effects, and it may also have potential as a cognitive enhancer. CBN-001 has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

Molekularformel

C17H18ClN5O

Molekulargewicht

343.8 g/mol

IUPAC-Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C17H18ClN5O/c1-2-23-21-17(20-22-23)19-11-13-5-9-16(10-6-13)24-12-14-3-7-15(18)8-4-14/h3-10H,2,11-12H2,1H3,(H,19,21)

InChI-Schlüssel

QVXLFOBMEHZYIF-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.